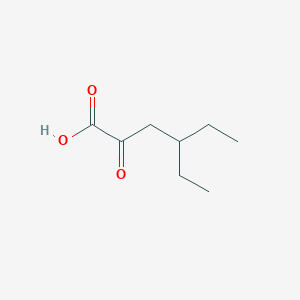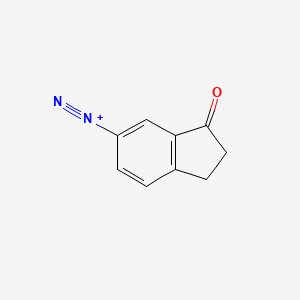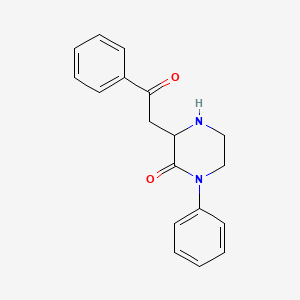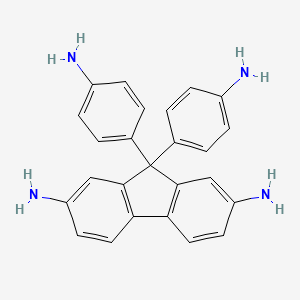
9H-Fluorene-2,7-diamine, 9,9-bis(4-aminophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluorene-2,7-diamine, 9,9-bis(4-aminophenyl)- is a fluorene derivative with two aminophenyl substituents on the 9-position. This compound is known for its applications in high-performance polymers, solar cells, and fuel cell membranes . It is partially conjugated and can be developed as a dopant-free organic hole transporting material in inverted perovskite solar cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is to react 2,7-dibromofluorene with boronic acid pinacol ester to obtain the target product . Another method involves the use of bifunctional ionic liquids as catalysts in the condensation reaction of 9-fluorenone and phenol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, particularly in the production of high-performance polymers and materials for optoelectronic devices .
Análisis De Reacciones Químicas
Types of Reactions
9H-Fluorene-2,7-diamine, 9,9-bis(4-aminophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted fluorene derivatives, quinones, and reduced fluorene compounds .
Aplicaciones Científicas De Investigación
9H-Fluorene-2,7-diamine, 9,9-bis(4-aminophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate for the synthesis of polyimides and semiconductors.
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems.
Industry: It is used in the production of high-performance polymers, solar cells, and fuel cell membranes.
Mecanismo De Acción
The mechanism of action of 9H-Fluorene-2,7-diamine, 9,9-bis(4-aminophenyl)- involves its ability to act as a hole transporting material in optoelectronic devices. The aminophenyl groups facilitate the transport of holes, improving the efficiency of devices such as inverted perovskite solar cells . The molecular targets include the active layers of these devices, where the compound helps in charge transport and separation .
Comparación Con Compuestos Similares
Similar Compounds
9,9-Bis(4-aminophenyl)fluorene: This compound is similar in structure but lacks the additional amino groups on the fluorene core.
2,7-Dibromo-9,9-dihexylfluorene: Another fluorene derivative used in optoelectronic applications.
9,9′-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butyl-9H-carbazole): Used in OLED applications.
Uniqueness
9H-Fluorene-2,7-diamine, 9,9-bis(4-aminophenyl)- is unique due to its dual aminophenyl groups, which enhance its ability to act as a hole transporting material. This makes it particularly valuable in the development of high-efficiency optoelectronic devices .
Propiedades
Número CAS |
176258-99-4 |
|---|---|
Fórmula molecular |
C25H22N4 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
9,9-bis(4-aminophenyl)fluorene-2,7-diamine |
InChI |
InChI=1S/C25H22N4/c26-17-5-1-15(2-6-17)25(16-3-7-18(27)8-4-16)23-13-19(28)9-11-21(23)22-12-10-20(29)14-24(22)25/h1-14H,26-29H2 |
Clave InChI |
GNYOBIJSGSWISG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2(C3=C(C=CC(=C3)N)C4=C2C=C(C=C4)N)C5=CC=C(C=C5)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-](/img/structure/B12554899.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
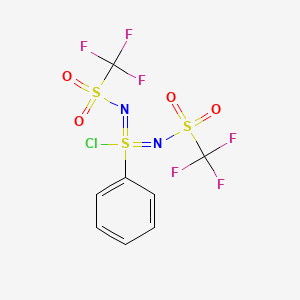
![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)
![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
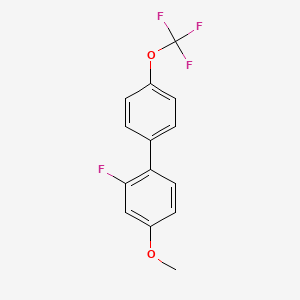
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)
